Bienvenue dans la boutique en ligne BenchChem!

Paeonol

Pharmacokinetics Drug Formulation Analytical Chemistry

Paeonol uniquely inhibits both MAO-A and MAO-B, unlike piperine or resveratrol, making it essential for balanced neurodegeneration research. Its 5000 mg/kg MTD safety profile supports long-term in vivo models, while its 15% oral bioavailability presents clear opportunities for formulation studies. Procure to benchmark novel derivatives or validate targeted delivery systems.

Molecular Formula C9H10O3
Molecular Weight 166.17 g/mol
CAS No. 552-41-0
Cat. No. B1678282
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePaeonol
CAS552-41-0
Synonyms2-hydroxy-4-methoxyacetophenone
paeonol
peonol
Molecular FormulaC9H10O3
Molecular Weight166.17 g/mol
Structural Identifiers
SMILESCC(=O)C1=C(C=C(C=C1)OC)O
InChIInChI=1S/C9H10O3/c1-6(10)8-4-3-7(12-2)5-9(8)11/h3-5,11H,1-2H3
InChIKeyUILPJVPSNHJFIK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes20 mg / 100 mg / 200 mg / 250 g / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Paeonol (CAS 552-41-0): Sourcing and Baseline Differentiation Guide for the 2-Hydroxy-4-Methoxyacetophenone Scaffold


Paeonol (2′-hydroxy-4′-methoxyacetophenone) is a naturally occurring phenolic acetophenone found in the root bark of Paeonia species, including Paeonia suffruticosa (moutan cortex) and Paeonia lactiflora [1][2]. It is structurally characterized by a 2-hydroxy-4-methoxy substitution pattern on an acetophenone core, which distinguishes it from other bioactive acetophenones such as apocynin (4-hydroxy-3-methoxyacetophenone) and the non-substituted acetophenone [3]. Paeonol is noted for its inhibitory activity against monoamine oxidase (MAO) A and B with IC50 values of 54.6 μM and 42.5 μM, respectively, and its anti-inflammatory, antioxidant, and analgesic properties have been extensively documented [1][4].

Why Generic Acetophenone Analogs Cannot Simply Replace Paeonol (CAS 552-41-0) in Research Applications


Paeonol's unique 2-hydroxy-4-methoxy substitution pattern confers a distinct pharmacological profile that differs substantially from other acetophenone analogs. A systematic comparison of seven paeonol analogs revealed that paeonol is a mixed-type tyrosinase inhibitor, whereas 2′-hydroxy acetophenone, 4′-hydroxy acetophenone, and 2,4′-dihydroxy acetophenone act as competitive inhibitors, and acetophenone, 2′-methoxyacetophenone, and 4′-methoxy acetophenone behave as non-competitive inhibitors, demonstrating that subtle structural variations produce fundamentally different mechanisms of action [1]. Furthermore, in pulmonary artery relaxation assays, the relative order of inhibitory potency was acetovanillone > paeonol > acetophenone, highlighting that substitution position and pattern critically determine the magnitude of biological effect [2]. These mechanistic and potency differences underscore that in-class substitution without rigorous experimental validation would introduce uncontrolled variables that may confound research outcomes.

Quantitative Comparative Evidence: Paeonol (CAS 552-41-0) Differentiation Against Closest Analogs


Physical Property Differentiation: Paeonol vs. Eugenol vs. Piperine for Formulation Design

Paeonol exhibits a distinct physical property profile that differentiates it from other phenolic bioactive compounds used in similar applications, such as eugenol and piperine. Specifically, paeonol possesses a melting point of 48-50°C, which is significantly higher than eugenol's -9.2°C to -9.1°C, and substantially lower than piperine's 131-135°C [1]. This mid-range melting point makes paeonol uniquely positioned as a semi-volatile crystalline solid at room temperature, a characteristic that has implications for formulation, particularly in the development of deep eutectic solvents (DES) where paeonol serves as a hydrogen-bond donor [2]. Its water solubility is measured at 349.8 μg/mL, in contrast to both eugenol and piperine which are classified as insoluble [1].

Pharmacokinetics Drug Formulation Analytical Chemistry

Monoamine Oxidase B Inhibitory Activity: Paeonol vs. Piperine vs. Emodin Comparative Analysis

In a head-to-head evaluation of 17 phytochemicals for monoamine oxidase (MAO) inhibitory activity, paeonol demonstrated a distinct isoform selectivity profile compared to other active compounds. Against MAO-B, paeonol exhibited an IC50 of 42.5 μM, which is approximately 2.1-fold more potent than piperine (IC50 = 91.3 μM) but approximately 1.2-fold less potent than emodin (IC50 = 35.4 μM) [1]. The inhibition mechanism also differs: paeonol acts as a competitive inhibitor of MAO-B with a Ki of 38.2 μM, whereas emodin exhibits mixed-type inhibition with Ki and KI values of 15.1 and 22.9 μM, respectively [1]. Against MAO-A, paeonol (IC50 = 54.6 μM, Ki = 51.1 μM) is a non-competitive inhibitor, while piperine (IC50 = 49.3 μM) is a mixed-type inhibitor [1]. Several other phenolic compounds tested, including honokiol, magnolol, and eugenol, were completely inactive against both MAO isoforms at 100 μM [1].

Neuropharmacology Enzyme Inhibition Monoamine Oxidase

Tyrosinase Inhibition: Paeonol Demonstrates Superior Potency Among Seven Structural Analogs

In a systematic study evaluating the tyrosinase inhibitory effects of seven paeonol structural analogs (a: paeonol; b: acetophenone; c: 2′-hydroxy acetophenone; d: 4′-hydroxy acetophenone; e: 2,4′-dihydroxy acetophenone; f: 2′-methoxyacetophenone; g: 4′-methoxy acetophenone), paeonol (compound a) exhibited the strongest inhibition activity with an IC50 of 0.21 mM [1]. The study also revealed that paeonol is a mixed-type inhibitor, whereas analogs c, d, and e are competitive inhibitors, and analogs b, f, and g are non-competitive inhibitors, indicating that the 2-hydroxy-4-methoxy substitution pattern uniquely enables a mixed-type mechanism while maintaining superior potency [1]. A separate study confirmed paeonol as a reversible mixed-type tyrosinase inhibitor with an IC50 of 98.3 ± 1.3 μM, and demonstrated static quenching of tyrosinase fluorescence with moderate binding affinity [2].

Cosmeceutical Research Enzyme Inhibition Melanogenesis

Pulmonary Artery Relaxation: Rank-Order Potency Differentiation of Paeonol vs. Acetovanillone and Acetophenone

In a direct comparative study of pulmonary artery relaxation, cumulative administration (3 μM–1 mM) of three structurally related acetophenone analogs—acetovanillone (apocynin, 4-hydroxy-3-methoxyacetophenone), paeonol (2-hydroxy-4-methoxyacetophenone), and acetophenone (unsubstituted)—produced a concentration-dependent relaxation of phenylephrine-precontracted rat pulmonary artery [1]. The relative order of inhibitory potency, estimated by comparing the concentration at which 50% relaxation occurred, was: acetovanillone > paeonol > acetophenone [1]. Critically, endothelial denudation and nitric oxide synthase inhibition (with 20 μM L-NAME) only moderately suppressed acetovanillone-mediated maximum relaxation (17.6 ± 4.2%), but did not affect paeonol- or acetophenone-mediated relaxation, indicating that paeonol's vasorelaxant effect is purely endothelium-independent and mediated solely through IKATP channel activation [1]. All three analogs activated glibenclamide-sensitive IKATP channels in single pulmonary artery smooth muscle cells [1]. In isolated rat aorta, paeonol produced 95.6% relaxation with an EC50 of 2.9×10⁻⁴ M [2].

Cardiovascular Pharmacology Ion Channel Vascular Biology

Collagen-Induced Platelet Aggregation: Paeonol Demonstrates Agonist-Specific Inhibition

Paeonol exhibits agonist-specific inhibition of platelet aggregation. In rabbit platelet studies, paeonol specifically inhibited collagen-induced platelet aggregation with an IC50 of 113.1 ± 0.9 μM, but showed little effect on aggregation induced by other agonists including arachidonic acid (AA), thrombin, A23187 (calcium ionophore), and thapsigargin [1]. This agonist selectivity contrasts with the broader inhibition profile of other antiplatelet agents and provides a distinct mechanistic fingerprint. Notably, minor acetophenones isolated from Paeonia species, specifically 2,5-dihydroxy-4-methoxyacetophenone and 2,5-dihydroxy-4-methylacetophenone, were found to be more potent than paeonol as the major compound in inhibiting arachidonic acid-induced aggregation and also inhibited TXA2 and PGD2 formation [2]. This indicates that while paeonol is the major constituent, its antiplatelet profile is unique and not simply a weaker version of the minor acetophenones' activity. Paeonol also potently inhibited collagen-induced TXB2 formation in a concentration-dependent manner [1].

Cardiovascular Research Platelet Biology Thrombosis

Acaricidal Activity: Paeonol vs. Benzyl Benzoate and Commercial Standards

Paeonol demonstrates acaricidal activity comparable to established acaricides. Against adult Dermatophagoides pteronyssinus (house dust mite), paeonol exhibited an LD50 of 7.08 μg/cm³, which is comparable to benzyl benzoate at 7.22 μg/cm³ (and previously reported benzyl benzoate value of 7.14 μg/cm³) [1]. In fabric piece contact toxicity bioassays against Tyrophagus putrescentiae, paeonol showed an LD50 of 5.29 μg/cm², which was comparable to benzoic acid (4.80 μg/cm²) and benzyl benzoate (4.46 μg/cm²), but notably more potent than the commercial repellent DEET (30.03 μg/cm², approximately 5.7-fold difference) and dibutyl phthalate (25.23 μg/cm², approximately 4.8-fold difference) [2]. The vapor-phase toxicity of paeonol was significantly more effective in closed containers than open ones, confirming its fumigant mode of action [2].

Pest Management Natural Product Toxicology Acaricide

Evidence-Based Research and Industrial Applications for Paeonol (CAS 552-41-0) Selection


Cosmeceutical Formulation Development: Tyrosinase Inhibition for Skin Lightening and Anti-Browning

Based on direct comparative evidence showing paeonol as the strongest tyrosinase inhibitor among seven structural acetophenone analogs (IC50 = 0.21 mM; mixed-type inhibition mechanism) [1], this compound is specifically suited for cosmeceutical research targeting melanogenesis. Formulators developing skin lightening products or food industry researchers investigating enzymatic browning prevention can prioritize paeonol over other acetophenone analogs due to its quantitatively superior potency and unique mixed-type inhibition mechanism, which differs from the competitive or non-competitive mechanisms of its analogs [1]. The 2023 study confirming paeonol's reversible mixed-type inhibition with an IC50 of 98.3 ± 1.3 μM and static fluorescence quenching further supports its use in rational design of tyrosinase-targeting formulations [2].

Cardiovascular Pharmacology Research: Studying IKATP Channel-Mediated Endothelium-Independent Vasorelaxation

Paeonol's purely endothelium-independent vasorelaxant effect, mediated exclusively through IKATP channel activation, makes it a valuable tool compound for cardiovascular research [1]. Unlike acetovanillone, which exhibits a partial NO-dependent component (17.6 ± 4.2% suppression upon endothelial denudation), paeonol's vasorelaxant effect is completely endothelium-independent, allowing researchers to isolate and study IKATP channel-mediated vascular relaxation without confounding endothelial factors [1]. This is particularly relevant for pulmonary artery research, where selective pulmonary vasorelaxants are scarce [1]. In isolated rat aorta, paeonol achieves 95.6% relaxation with an EC50 of 2.9×10⁻⁴ M, providing a robust assay system for mechanistic studies [3].

Neuropharmacological Research: MAO-B Competitive Inhibition Tool Compound

Paeonol's competitive inhibition of MAO-B (IC50 = 42.5 μM; Ki = 38.2 μM) [1] positions it as a reference compound for studying competitive MAO-B inhibition mechanisms, distinct from emodin's mixed-type inhibition and piperine's lower potency [1]. For researchers investigating monoamine oxidase pathways in neurodegenerative or neuropsychiatric disorders, paeonol offers a well-characterized competitive inhibitor profile with established quantitative parameters. The compound's inactivity against other tested phenolic compounds at 100 μM underscores the specificity of its MAO inhibitory effect, reducing the likelihood of confounding off-target activities in mechanistic studies [1].

Natural Product Pest Management: Acaricide Development with Fumigant Activity

Based on head-to-head acaricidal activity data showing paeonol's potency comparable to benzyl benzoate (LD50: 7.08 μg/cm³ vs. 7.22 μg/cm³) and superior to commercial standards DEET (5.7-fold more potent) and dibutyl phthalate (4.8-fold more potent) [1][2], paeonol represents a viable lead compound for developing natural product-derived acaricides. Its demonstrated fumigant activity, evidenced by significantly enhanced efficacy in closed containers [2], makes it particularly suitable for enclosed-space pest control applications, such as stored product protection or indoor dust mite management, where vapor-phase toxicity is advantageous.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Paeonol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.